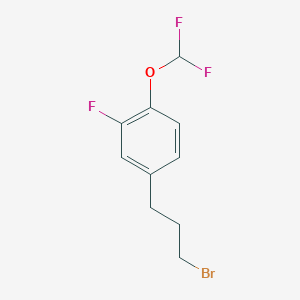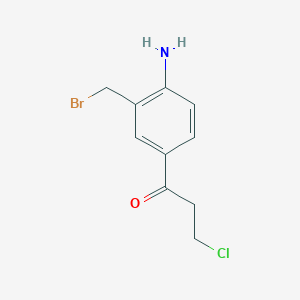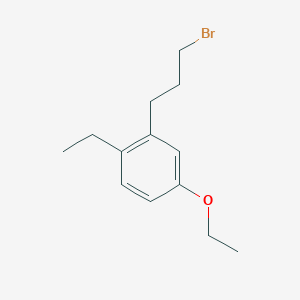![molecular formula C27H38F6O3 B14065315 5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14065315.png)
5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol” is a complex organic compound characterized by multiple functional groups, including hydroxyl, trifluoromethyl, and methylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexane ring, introduction of the trifluoromethyl groups, and the addition of hydroxyl groups. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such a complex compound would require advanced techniques such as continuous flow chemistry, high-pressure reactors, and precise control of reaction parameters to ensure high yield and purity. The use of automated systems and real-time monitoring would be essential to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups to alcohols.
Substitution: Replacement of trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
This compound’s unique structure makes it a valuable candidate for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of trifluoromethyl groups could enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol: Similar in structure but with variations in functional groups or ring systems.
Trifluoromethylated Cyclohexane Derivatives: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and complex ring systems, which confer specific chemical and physical properties. Its trifluoromethyl groups, in particular, may enhance its stability and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C27H38F6O3 |
|---|---|
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H38F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-9,16,20-23,34-36H,2,4-7,10-15H2,1,3H3/t16?,20?,21?,22?,23?,24-/m1/s1 |
Clave InChI |
XPYGGHVSFMUHLH-QGHZXPBSSA-N |
SMILES isomérico |
CC(CCCC(C(F)(F)F)(C(F)(F)F)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES canónico |
CC(CCCC(C(F)(F)F)(C(F)(F)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide](/img/structure/B14065248.png)



![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]](/img/structure/B14065279.png)








